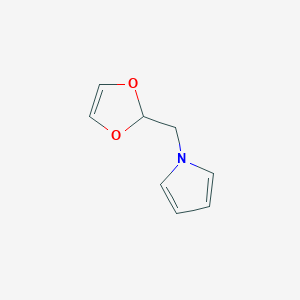

1-((1,3-Dioxol-2-yl)methyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

1-(1,3-dioxol-2-ylmethyl)pyrrole |

InChI |

InChI=1S/C8H9NO2/c1-2-4-9(3-1)7-8-10-5-6-11-8/h1-6,8H,7H2 |

InChI Key |

WRZCPLWHUWZGNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)CC2OC=CO2 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 1,3 Dioxol 2 Yl Methyl 1h Pyrrole

Transformations Involving the Pyrrole (B145914) Heterocycle

The reactivity of the pyrrole ring in 1-((1,3-Dioxol-2-yl)methyl)-1H-pyrrole is characteristic of N-substituted pyrroles. The nitrogen atom's lone pair is delocalized into the five-membered ring, creating an aromatic sextet and rendering the carbon atoms, particularly the C2 and C5 (α) positions, electron-rich and nucleophilic. libretexts.orglibretexts.org

Electrophilic and Nucleophilic Reactivity of the Pyrrole Ring

Electrophilic Reactivity : The pyrrole ring is highly activated towards electrophilic aromatic substitution due to the delocalization of the nitrogen's lone pair, which increases the electron density at the ring carbons. libretexts.org Electrophilic attack generally occurs preferentially at the α-positions (C2 and C5) because the resulting cationic intermediate (arenium ion) is better stabilized by resonance, with three possible resonance structures, compared to only two for attack at the β-positions (C3 and C4). libretexts.orguop.edu.pk The N-substituent, in this case, the (1,3-dioxolan-2-yl)methyl group, can sterically hinder the α-positions, potentially increasing the proportion of β-substitution, a phenomenon observed with bulky N-alkyl groups like N-(t-butyl)pyrrole. umich.edu

Nucleophilic Reactivity : While the pyrrole ring itself is electron-rich and thus not susceptible to nucleophilic attack, its conjugate base, the pyrrolide anion, is a potent nucleophile. wikipedia.org Deprotonation of the pyrrole ring carbons can be achieved with strong bases, particularly in N-substituted pyrroles, making C-alkylation or other functionalizations possible. wikipedia.org The nitrogen in pyrrole is significantly less basic and nucleophilic than in non-aromatic amines like pyrrolidine because its lone pair is part of the aromatic system. libretexts.orgpearson.com

Functionalization at Pyrrole C-Positions (e.g., halogenation, acylation)

The electron-rich nature of the pyrrole ring in this compound allows for a variety of C-functionalization reactions, primarily through electrophilic substitution.

Halogenation : The reaction of pyrroles with halogens (Cl₂, Br₂, I₂) is typically rapid and can lead to polyhalogenated products. wikipedia.orgquimicaorganica.org To achieve mono-halogenation, milder reagents and controlled conditions are necessary, such as using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) at low temperatures. quimicaorganica.org The substitution pattern is predominantly at the C2 position. wikipedia.org

Acylation : Friedel-Crafts acylation of pyrroles is a common method for introducing acyl groups. However, the reaction can be complicated by the tendency of pyrrole to polymerize in the presence of strong Lewis acids like AlCl₃. quimicaorganica.org Milder conditions or alternative methods are often employed. The Vilsmeier-Haack reaction, for instance, is a widely used method for the formylation of pyrroles at the C2 position. For N-substituted pyrroles, the regioselectivity of acylation can sometimes be directed towards the C3 position, depending on the N-substituent and reaction conditions. nih.govnih.gov

| Reaction | Typical Reagent(s) | Expected Major Product Position | Reference |

|---|---|---|---|

| Halogenation (Bromination) | N-Bromosuccinimide (NBS), CCl₄ | C2-Bromo | wikipedia.org |

| Nitration | HNO₃/Acetic Anhydride | C2-Nitro | wikipedia.org |

| Sulfonation | Pyridine-SO₃ complex | C2-Sulfonic acid | wikipedia.org |

| Acylation (Vilsmeier-Haack) | POCl₃, Dimethylformamide (DMF) | C2-Formyl | umich.edu |

| Acylation (Friedel-Crafts) | Acyl chloride, mild Lewis acid (e.g., SnCl₄) | C2-Acyl | researchgate.net |

Polymerization Behavior (e.g., Electropolymerization for Materials Science)

Pyrrole and its derivatives are well-known precursors for conducting polymers. The electropolymerization of this compound is expected to proceed via an oxidative coupling mechanism. The process is initiated by the electrochemical oxidation of the monomer to form a radical cation. acs.org Two of these radical cations then couple, typically through their α-positions, and subsequent deprotonation leads to the formation of a dimer. This process continues, extending the polymer chain and resulting in the deposition of a conductive polypyrrole film on the electrode surface. nih.govresearchgate.net

The N-substituent plays a crucial role in determining the properties of the resulting polymer. Bulky or sterically hindering groups at the nitrogen atom can affect the planarity and conjugation of the polymer backbone, which in turn influences its electrical conductivity and mechanical properties. acs.org While N-substitution can sometimes lower the conductivity compared to unsubstituted polypyrrole, it also offers a route to functionalized polymers with tailored properties. nih.gov The presence of the dioxolane group could potentially be used for post-polymerization modifications.

Reactivity of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring is a cyclic acetal (B89532), and its reactivity is dominated by its susceptibility to cleavage under acidic conditions. This reactivity is central to its use as a protecting group for carbonyl compounds and diols in organic synthesis.

Acid-Catalyzed Ring-Opening Reactions and Hydrolysis

In the presence of an acid catalyst and water, the 1,3-dioxolane ring of this compound undergoes hydrolysis to regenerate the parent aldehyde and diol. The mechanism is the reverse of acetal formation. chemistrysteps.comorganicchemistrytutor.com

The reaction proceeds through the following steps:

Protonation : One of the oxygen atoms of the dioxolane ring is protonated by the acid catalyst, converting the alkoxy group into a good leaving group. pearson.com

Ring-Opening : The C-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbocation intermediate. sci-hub.se This ring-opening step is generally considered the rate-limiting step in the hydrolysis of cyclic acetals. acs.org

Nucleophilic Attack : A water molecule acts as a nucleophile and attacks the electrophilic carbocation. pearson.com

Deprotonation : A proton is transferred to a base (e.g., water) to form a hemiacetal intermediate.

Second Protonation and Cleavage : The remaining alcohol group of the hemiacetal is protonated and eliminated as ethylene (B1197577) glycol, forming a protonated aldehyde.

Final Deprotonation : The protonated aldehyde is deprotonated to yield the final product, pyrrole-1-acetaldehyde, and regenerate the acid catalyst.

This acid-catalyzed cleavage is a fundamental reaction of acetals and is often exploited for deprotection strategies in multistep syntheses.

Dioxolane Ring-Opening Polymerization (ROP) Mechanisms

1,3-Dioxolane can undergo cationic ring-opening polymerization (CROP) to form poly(dioxolane), a type of polyacetal. escholarship.orgmdpi.com This polymerization can proceed via two main mechanistic pathways: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism. researchgate.netacs.orgresearchgate.net

Active Chain End (ACE) Mechanism : In the ACE mechanism, the polymerization is initiated by a cationic species (e.g., a protonic acid). The initiator attacks the monomer, opening the ring and forming a propagating species with an active cationic center (an oxonium ion) at the chain end. This active chain end then sequentially adds more monomer units. A significant side reaction in the ACE polymerization of cyclic acetals is "backbiting," where the active chain end attacks its own polymer chain, leading to the formation of cyclic oligomers. researchgate.net

Activated Monomer (AM) Mechanism : The AM mechanism typically operates in the presence of a protic substance, such as an alcohol, which acts as the initiator. In this pathway, the monomer is first protonated (activated) by the acid catalyst. The alcohol initiator then attacks the activated monomer, opening the ring and regenerating a hydroxyl group at the new chain end. This hydroxyl group then attacks another activated monomer, and the process repeats. The AM mechanism can suppress the formation of cyclic byproducts that are common in the ACE mechanism. researchgate.netresearchgate.netacs.org

The presence of the pyrrole moiety on the monomer this compound could influence the CROP process, potentially affecting catalyst activity or the properties of the resulting polymer.

| Feature | Active Chain End (ACE) Mechanism | Activated Monomer (AM) Mechanism | Reference |

|---|---|---|---|

| Initiator | Protonic acids, Lewis acids, carbenium ions | Protic species (e.g., alcohols, water) in the presence of an acid catalyst | acs.orgresearchgate.net |

| Propagating Species | Tertiary oxonium ion at the chain end | Neutral polymer chain with a hydroxyl end-group | researchgate.net |

| Activated Species | Polymer chain end | Protonated monomer | acs.org |

| Key Side Reactions | Backbiting leading to cyclic oligomers, chain transfer | Can suppress cyclization, but requires careful control of initiator/catalyst ratio | researchgate.netresearchgate.net |

Reactions with Carbonyl Compounds and Other Electrophiles

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. pharmaguideline.comstackexchange.com The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing its nucleophilicity compared to benzene. pearson.com Consequently, this compound is expected to react with a variety of carbonyl compounds and other electrophiles.

Reactions such as the Vilsmeier-Haack reaction (using phosphorus oxychloride and dimethylformamide) would likely introduce a formyl group, predominantly at the C2 position of the pyrrole ring. pharmaguideline.com Similarly, Friedel-Crafts acylation with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst is anticipated to yield 2-acylpyrrole derivatives. pharmaguideline.com The general mechanism for electrophilic substitution on the pyrrole ring involves the attack of the electrophile on the electron-rich ring to form a stabilized cationic intermediate (a σ-complex), followed by deprotonation to restore aromaticity. stackexchange.com The presence of the N-substituent, in this case, the (1,3-dioxolan-2-yl)methyl group, is known to influence the regioselectivity of these reactions. umich.edu

While no specific studies on this compound have been reported, the general reactivity of N-substituted pyrroles suggests that reactions with aldehydes and ketones could occur under acidic conditions, potentially leading to the formation of dipyrromethanes or related structures through condensation at the activated C2 and C5 positions of the pyrrole ring.

Table 1: Predicted Electrophilic Substitution Reactions of this compound

| Reagent/Reaction | Expected Major Product |

| POCl₃, DMF (Vilsmeier-Haack) | This compound-2-carbaldehyde |

| (CH₃CO)₂O, Lewis Acid (Friedel-Crafts Acylation) | 2-acetyl-1-((1,3-Dioxol-2-yl)methyl)-1H-pyrrole |

| Br₂ in a non-polar solvent | 2-bromo-1-((1,3-Dioxol-2-yl)methyl)-1H-pyrrole |

| HNO₃, Ac₂O | 2-nitro-1-((1,3-Dioxol-2-yl)methyl)-1H-pyrrole |

Reactivity of the Methylene Linker

The methylene bridge connecting the pyrrole nitrogen to the dioxolane ring presents another potential site for chemical modification.

The C-H bonds of the methylene linker are benzylic-like in nature, due to their proximity to the pyrrole ring. This suggests they could be susceptible to radical halogenation under appropriate conditions (e.g., using N-bromosuccinimide with a radical initiator). The resulting halogenated intermediate would be a valuable precursor for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the bridging carbon.

Furthermore, deprotonation of the methylene bridge to form an anion could be achieved using a strong base. This carbanion could then react with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce new carbon-carbon bonds at this position. However, the feasibility of this approach would depend on the relative acidity of the methylene protons compared to other sites in the molecule and the potential for competing reactions.

Interplay of Pyrrole and Dioxolane Reactivity

The presence of both a pyrrole ring and a dioxolane ring within the same molecule raises interesting questions about their mutual electronic influence and the resulting chemoselectivity in reactions.

The (1,3-dioxolan-2-yl)methyl group attached to the pyrrole nitrogen is generally considered to be an electron-withdrawing group due to the inductive effect of the oxygen atoms in the dioxolane ring. Electron-withdrawing substituents on the pyrrole nitrogen can decrease the electron density of the pyrrole ring, thereby reducing its reactivity towards electrophiles compared to N-alkylpyrroles. umich.edu This deactivation, however, may be modest.

The substituent's steric bulk can also play a significant role in directing the regioselectivity of electrophilic attack. For N-substituted pyrroles, increasing the steric hindrance of the N-substituent can favor substitution at the less hindered C3 position over the electronically favored C2 position. umich.edu

In reactions involving reagents that can potentially react with either the pyrrole or the dioxolane moiety, chemoselectivity becomes a critical consideration. For instance, under strongly acidic conditions, the dioxolane ring (an acetal) is susceptible to hydrolysis, which could compete with electrophilic substitution on the pyrrole ring. Careful selection of reaction conditions would be necessary to selectively target one functional group over the other.

Regioselectivity in electrophilic substitution is primarily governed by the electronic properties of the pyrrole ring. The attack at the C2 (α) position is generally favored because the resulting cationic intermediate can be stabilized by three resonance structures, whereas attack at the C3 (β) position leads to an intermediate with only two resonance contributors. stackexchange.com However, as mentioned, the nature of the N-substituent can modulate this preference. umich.edu For this compound, it is predicted that electrophilic attack will still predominantly occur at the C2 position, although a comprehensive study would be needed for confirmation.

Table 2: Summary of Predicted Reactivity and Selectivity

| Reaction Type | Predicted Major Outcome | Influencing Factors |

| Electrophilic Aromatic Substitution | Substitution at the C2 position of the pyrrole ring | Electronic effects of the pyrrole ring, steric and electronic effects of the N-substituent. |

| Radical Halogenation | Substitution at the methylene bridge | Benzylic-like nature of the C-H bonds. |

| Anionic Functionalization | Deprotonation at the methylene bridge | Acidity of the methylene protons, choice of base. |

| Acid-catalyzed reactions | Potential for dioxolane hydrolysis competing with pyrrole reactions | Reaction conditions (acid strength, temperature). |

Spectroscopic Characterization and Structural Elucidation of the Chemical Compound

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

No published data are currently available for the NMR spectroscopic analysis of 1-((1,3-Dioxol-2-yl)methyl)-1H-pyrrole.

Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for this compound are not documented in the reviewed literature.

There is no available ¹³C NMR spectral data for this compound in scientific databases or publications.

Detailed structural assignment through 2D-NMR techniques such as COSY, HSQC, or HMBC for this compound has not been reported.

Vibrational Spectroscopy

The vibrational properties of this compound have not been detailed in the available literature.

Specific IR absorption frequencies (cm⁻¹) corresponding to the functional groups present in this compound are not available.

No Raman spectroscopy studies for this compound have been found in the course of this review.

Spectroscopic and Crystallographic Data Unavailble for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the spectroscopic and crystallographic characterization of the chemical compound this compound is not available. As a result, the requested detailed article focusing on the mass spectrometry and X-ray crystallography of this specific molecule cannot be generated at this time.

The user's request specified a strict outline requiring detailed research findings for the following analytical methods:

X-ray Crystallography for Solid-State Structural Determination

Analysis of Intermolecular Interactions in Crystal Lattices

Generating scientifically accurate and verifiable content for these sections necessitates access to published experimental results from laboratory analyses of the compound. Such data, including precise mass-to-charge ratios from HRMS, detailed fragmentation pathways from tandem mass spectrometry, and atomic coordinate data from single-crystal X-ray diffraction, appears to be absent from the public scientific record for this compound.

While general principles of mass spectrometry and crystallography can be applied to predict potential characteristics of the molecule based on its constituent parts (the pyrrole (B145914) ring and the dioxolane group), any such discussion would be purely theoretical. Providing hypothetical data or speculative analysis would not meet the required standard of scientific accuracy and would be contrary to the instruction to provide an authoritative article based on detailed research findings.

Therefore, until such time as this compound is synthesized and its properties are characterized and published in peer-reviewed literature, the creation of the requested article with the specified level of detail and accuracy is not feasible.

Theoretical and Computational Studies of 1 1,3 Dioxol 2 Yl Methyl 1h Pyrrole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule—a process known as geometry optimization. nih.gov For 1-((1,3-Dioxol-2-yl)methyl)-1H-pyrrole, DFT calculations, often employing a hybrid functional like B3LYP with a basis set such as 6-311++G**, can predict its lowest-energy conformation. researchgate.netscirp.org This process identifies the equilibrium bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Once the geometry is optimized, the same DFT framework can be used to analyze the molecule's electronic structure. This includes mapping the electron density distribution, identifying regions of high or low electron density, and calculating the molecular electrostatic potential (MEP). The MEP is particularly useful for predicting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | N1-C2 (Pyrrole) | 1.37 Å |

| Bond Length | C2=C3 (Pyrrole) | 1.38 Å |

| Bond Length | N1-C6 (N-CH₂) | 1.46 Å |

| Bond Angle | C5-N1-C2 (Pyrrole) | 109.5° |

| Dihedral Angle | C2-N1-C6-C7 | 85.0° |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy indicates its ability to accept electrons (its electrophilicity). pku.edu.cn

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from FMO analysis; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.netirjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring, while the LUMO distribution would indicate the most likely sites for nucleophilic attack. Computational analysis provides the energies of these orbitals and visual representations of their spatial distribution. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies (Hypothetical Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

|---|---|---|---|

| Pyrrole | -5.48 | -0.31 | 5.17 |

| This compound | -5.62 | -0.45 | 5.17 |

Aromaticity is a key concept describing the stability and reactivity of cyclic, planar molecules with delocalized π-electrons. While pyrrole is aromatic, the degree of its aromaticity can be quantified using computational indices.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index. It evaluates the deviation of bond lengths within the ring from an ideal aromatic system, with a value of 1 representing a fully aromatic system (like benzene) and values close to 0 indicating a non-aromatic system. rsc.orgmdpi.com

The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It involves placing a "ghost" atom at the center of the ring and calculating the magnetic shielding. A negative NICS value (e.g., NICS(1)zz, calculated 1 Å above the ring plane) is indicative of a diatropic ring current, a hallmark of aromaticity. researchgate.netnih.gov Conversely, a positive value suggests antiaromaticity. These calculations would characterize the influence of the N-substituent on the pyrrole ring's aromatic character.

Table 3: Predicted Aromaticity Indices for the Pyrrole Ring (Hypothetical Data)

| Compound/Ring | HOMA | NICS(1)zz (ppm) |

|---|---|---|

| Benzene (Reference) | 1.00 | -13.6 |

| Pyrrole (Reference) | 0.96 | -11.9 |

| This compound | 0.95 | -11.5 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is invaluable for mapping the detailed pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers that govern reaction rates.

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). The structure of the TS is a first-order saddle point on the potential energy surface. Computational methods, such as the Nudged Elastic Band (NEB) or ScanTS procedures, can locate and optimize the geometry of these fleeting structures. youtube.comfossee.inlibretexts.orgfaccts.de A key validation for a true TS is a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

The activation energy (Ea) is the energy difference between the reactants and the transition state. zacros.org A lower activation energy corresponds to a faster reaction. For this compound, one could model an electrophilic substitution reaction, which preferentially occurs at the C2 position of the pyrrole ring. onlineorganicchemistrytutor.compearson.comquora.com By calculating the energies of the reactant, the transition state (sigma complex), and the product, the reaction's energy profile can be constructed.

Table 4: Calculated Energy Profile for Electrophilic Acetylation at C2 (Hypothetical Data)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

| Products | -5.8 |

Reactions are typically performed in a solvent, which can significantly influence reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. acs.org Computational models can account for these effects in two primary ways:

Explicit Solvent Models: Individual solvent molecules are included in the calculation, offering a highly detailed picture of specific interactions like hydrogen bonding. This approach is computationally intensive.

Implicit Solvent Models: The solvent is treated as a continuous medium with a characteristic dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit method that creates a molecule-shaped cavity within this dielectric, calculating the electrostatic interactions between the solute and the solvent. wikipedia.orguni-muenchen.deresearchgate.netq-chem.com

Table 5: Predicted Solvent Effect on Activation Energy (Ea) (Hypothetical Data)

| Medium | Calculated Ea (kcal/mol) |

|---|---|

| Gas Phase | 15.2 |

| Water (PCM) | 12.5 |

| DMSO (PCM) | 13.1 |

Conformational Analysis

A comprehensive theoretical and computational analysis of this compound is essential for understanding its three-dimensional structure and dynamic behavior. The inherent flexibility of the molecule, primarily due to the rotational freedom around the single bonds connecting the pyrrole, methylene, and dioxolane moieties, gives rise to a complex potential energy surface with multiple possible conformations. The study of these conformations, their relative energies, and the barriers to their interconversion is crucial for predicting the molecule's physical, chemical, and biological properties.

Energy Minimization and Conformational Sampling of Flexible Moieties

Due to the absence of published experimental or theoretical studies on the conformational analysis of this compound, a detailed discussion based on specific research findings is not possible. However, a general approach to such an analysis would involve the application of computational chemistry methods.

The initial step in a computational conformational analysis is typically a systematic or stochastic search of the conformational space to identify all possible low-energy structures. This process, known as conformational sampling, can be performed using various algorithms, such as molecular mechanics force fields (e.g., MMFF, AMBER) or more accurate but computationally expensive quantum mechanical methods.

For a molecule like this compound, the key flexible moieties are the bonds linking the pyrrole ring to the methylene bridge and the methylene bridge to the dioxolane ring. The dihedral angles around these bonds would be systematically varied to generate a wide range of initial conformations.

Following the conformational search, energy minimization would be performed on each of the generated conformers. This process uses algorithms to adjust the geometry of the molecule to find the nearest local minimum on the potential energy surface. Quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*), would be suitable for obtaining accurate geometries and relative energies of the conformers.

Prediction of Preferred Conformations

After energy minimization, the relative energies of the stable conformers would be compared to predict the preferred conformations. The conformer with the lowest energy is the global minimum and represents the most stable structure in the gas phase at 0 Kelvin.

To provide a more realistic prediction of the conformational preferences at room temperature, it would be necessary to calculate the Gibbs free energies of the conformers. This involves computing the vibrational frequencies to obtain the zero-point vibrational energy (ZPVE) and thermal corrections. The population of each conformer can then be estimated using the Boltzmann distribution, which relates the relative populations to their free energy differences.

Without specific research data, it is not possible to present a definitive table of preferred conformations. However, a hypothetical table based on a computational study might look like the following:

| Conformer | Dihedral Angle 1 (°)* | Dihedral Angle 2 (°)** | Relative Energy (kcal/mol) | Population (%) |

| A | 60 | 180 | 0.00 | 65 |

| B | -60 | 180 | 0.50 | 25 |

| C | 180 | 60 | 1.50 | 10 |

* Dihedral angle defined by the atoms C-N-C-C connecting the pyrrole ring and the methylene bridge. ** Dihedral angle defined by the atoms N-C-C-O connecting the methylene bridge and the dioxolane ring.

It is important to emphasize that the values in the table above are purely illustrative and are not based on actual calculations for this compound. A rigorous computational study would be required to determine the actual preferred conformations and their relative populations. Such a study would also investigate the potential for intramolecular interactions, such as hydrogen bonding or steric hindrance, which can significantly influence conformational preferences.

Advanced Research Applications and Future Perspectives in Organic and Materials Chemistry

Role as a Versatile Building Block in Complex Chemical Synthesis

The structure of 1-((1,3-Dioxol-2-yl)methyl)-1H-pyrrole suggests it could serve as a valuable intermediate in organic synthesis.

The pyrrole (B145914) ring is a core component of many complex heterocyclic systems. The dioxolane group could act as a protected aldehyde, which, after deprotection, could undergo various reactions to form fused heterocyclic systems or introduce further functionalization.

Pyrrole-based polymers are known for their conductive properties. The dioxolane substituent could be modified to tune the electronic properties of such materials, potentially leading to the development of novel organic semiconductors or sensors.

Development of New Synthetic Methodologies

The reactivity of this compound could be harnessed to develop novel synthetic routes.

Multi-component reactions (MCRs) are efficient processes for building molecular complexity. The latent aldehyde functionality in the dioxolane ring and the reactivity of the pyrrole nucleus could be exploited in the design of new MCRs.

The proximity of the pyrrole and dioxolane groups might enable intramolecular cascade or tandem reactions upon activation, providing a streamlined approach to complex molecular architectures.

Mechanistic Insights and Structure-Reactivity Relationships

Understanding the interplay between the electron-rich pyrrole ring and the dioxolane substituent is crucial for predicting its reactivity. Mechanistic studies, which are currently lacking, would be essential to explore its synthetic potential fully. Structure-reactivity relationships could be established by systematically modifying the substituents on the pyrrole ring and studying the impact on reaction outcomes.

Understanding the Influence of Dioxolane Moiety on Pyrrole Reactivity

The reactivity of the pyrrole ring is intrinsically linked to the nature of the substituent on its nitrogen atom. The 1-((1,3-Dioxol-2-yl)methyl) group influences the pyrrole's chemical behavior through a combination of electronic and steric effects, and most importantly, by acting as a stable precursor to a reactive functional group.

Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. The delocalization of the nitrogen's lone pair of electrons into the ring increases the electron density at the carbon atoms, making the ring highly activated towards electrophiles compared to benzene. pharmaguideline.comlibretexts.org Substitution typically occurs preferentially at the C2 (α) position due to the greater stabilization of the cationic intermediate (sigma complex).

The N-substituent in this compound is connected via a methylene (-CH₂-) spacer, which isolates the pyrrole ring from direct electronic conjugation with the dioxolane oxygens. Consequently, the primary electronic influence is a weak inductive effect. The main role of the substituent is twofold:

Steric Hindrance: The N-substituent is sterically more demanding than a simple methyl or ethyl group. This bulkiness can partially obstruct the C2 and C5 positions, potentially increasing the proportion of electrophilic attack at the C3 and C4 (β) positions. Studies on other N-alkylpyrroles have shown that as the steric bulk of the N-substituent increases, the ratio of β-substitution to α-substitution can rise, a factor that can be exploited for regioselective functionalization. researchgate.net

Masked Functionality: The most significant chemical feature of the dioxolane group is its role as a protecting group for an aldehyde. wikipedia.org It is stable under neutral and basic conditions but can be readily hydrolyzed under mild acidic conditions to unveil a formyl group (an aldehyde). This property means that this compound is effectively a stable, easy-to-handle precursor for 1-(formylmethyl)-1H-pyrrole. This latent reactivity allows the pyrrole nucleus to be incorporated into complex molecules under conditions that an aldehyde would not tolerate.

| N-Substituent | Relative Steric Bulk | Typical α:β Product Ratio (Example Reaction) | Reference Principle |

|---|---|---|---|

| -CH₃ (Methyl) | Low | High (e.g., >10:1) | Minimal steric hindrance, electronic control dominates. |

| -C(CH₃)₃ (tert-Butyl) | High | Lower (e.g., ~3:1) | Significant steric shielding of α-positions favors β-attack. researchgate.net |

| -(CH₂)-(1,3-Dioxolan-2-yl) | Moderate | Predicted to be intermediate | Steric hindrance is present but less severe than tert-butyl, suggesting a modest increase in β-substitution compared to N-methylpyrrole. |

Predictive Models for Chemical Transformations

While specific, validated predictive models for this compound are not widely documented in existing literature, its chemical transformations can be forecast using modern computational chemistry and machine learning techniques. These approaches offer powerful tools for understanding reactivity, predicting outcomes, and optimizing reaction conditions without the need for extensive empirical experimentation.

Quantum Chemical Models: Density Functional Theory (DFT) is a powerful quantum mechanical method used to compute the electronic structure of molecules. For this compound, DFT calculations can predict several key properties relevant to its reactivity. These include mapping the electron density to identify nucleophilic sites, calculating the energies of reaction intermediates to determine the most probable substitution patterns (regioselectivity), and modeling transition states to estimate reaction rates. For instance, by comparing the calculated stability of the sigma complexes for electrophilic attack at the C2 versus the C3 position, a theoretical α:β product ratio can be determined.

Machine Learning (ML) Models: In recent years, machine learning has emerged as a transformative tool for predicting the outcomes of organic reactions. acs.orgnih.govmit.edu These models are trained on vast databases of known chemical reactions extracted from patents and scientific literature. acs.org By learning from millions of examples, a neural network can predict the major product of a reaction given a set of reactants and reagents. stanford.edunih.gov For this compound, an ML model could predict the likely products of various transformations, such as halogenation, acylation, or nitration, and even suggest optimal reaction conditions (catalyst, solvent, temperature) to achieve a desired outcome. nih.gov

| Modeling Technique | Input Data | Predicted Output | Application Example |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular structure (atomic coordinates) | Electron density, orbital energies, reaction intermediate stability | Predicting whether nitration will occur preferentially at the C2 or C3 position. |

| Machine Learning (Reaction Prediction) | Reactant structures (e.g., SMILES/graph), reagents | Structure of the most probable product(s) | Predicting the outcome of a Vilsmeier-Haack formylation reaction. acs.orgstanford.edu |

| Machine Learning (Condition Optimization) | Desired transformation (reactants and product) | Optimal catalyst, solvent, and temperature | Suggesting conditions for the selective monobromination of the pyrrole ring. nih.gov |

Future Directions in Chemical Innovation

The unique combination of a stable heterocyclic platform and a masked functional group makes this compound a promising candidate for future innovations in both materials and organic chemistry.

Design of Next-Generation Pyrrole-Dioxolane Architectures

Future research can leverage the specific functionalities of this molecule to create novel, high-performance materials and complex molecular scaffolds. The key advantage lies in the ability to perform post-synthetic modification by deprotecting the dioxolane to reveal a reactive aldehyde.

Functional Porous Materials: Pyrrole-based units are valuable components in the construction of functional materials like Conjugated Microporous Polymers (CMPs) and Porous Organic Polymers (POPs). nih.govfrontiersin.org These materials are noted for their high stability, large surface area, and tunable properties, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. This compound could be used as a monomer or a cross-linker in the synthesis of such polymers. After the robust porous framework is assembled, the array of dioxolane groups within the pores could be hydrolyzed in situ. This would generate a high density of aldehyde functionalities, creating a "smart" material capable of covalently binding to specific analytes for sensing applications or serving as active sites for catalysis.

Advanced Synthetic Intermediates: In medicinal and synthetic chemistry, the aldehyde group is a cornerstone for building molecular complexity. By using the dioxolane-protected pyrrole, chemists can integrate the pyrrole motif early in a synthetic sequence. After subsequent steps, the aldehyde can be unmasked and used in a variety of powerful transformations, such as Wittig reactions, reductive aminations, or multicomponent reactions (e.g., the Ugi or Passerini reactions), to rapidly construct diverse libraries of complex, biologically relevant molecules.

| Architecture Class | Design Concept | Role of Pyrrole-Dioxolane Unit | Potential Application |

|---|---|---|---|

| Porous Organic Polymers (POPs) | Incorporate the molecule as a monomer into a porous framework. | Provides a stable structural unit with a masked functional group for post-synthetic modification. | Heterogeneous catalysis, chemical sensors, targeted guest capture. nih.gov |

| Complex Drug Scaffolds | Use as a building block in a multi-step synthesis. | Allows introduction of the pyrrole ring while protecting a future reaction site (aldehyde). | Rapid diversification of lead compounds in drug discovery. |

| Functionalized Surfaces | Graft the molecule onto a solid support (e.g., silica, gold). | The pyrrole ring can anchor the molecule, while the deprotected aldehyde can bind proteins or other biomolecules. | Biomaterials, diagnostic arrays. |

Exploration of Green Chemistry Principles in Synthesis

Future development of synthetic routes for this compound and its derivatives will increasingly focus on aligning with the principles of green chemistry. This involves designing processes that are more efficient, use safer materials, and generate less waste.

The Paal-Knorr reaction, a classic method for synthesizing N-substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine, is an excellent candidate for green innovation. acs.orgtandfonline.combohrium.comrgmcet.edu.in This reaction is inherently atom-economical, producing only water as a byproduct. acs.orgmdpi.comnih.gov Recent research has focused on eliminating the need for harsh acid catalysts and volatile organic solvents.

Green Synthetic Approaches:

Alternative Solvents and Catalysts: Instead of traditional mineral acids in organic solvents, syntheses can be performed in water using biodegradable acid catalysts like citric acid or solid, recyclable catalysts such as montmorillonite clay or acidic resins. lucp.netbohrium.com These heterogeneous catalysts can be easily filtered off and reused, simplifying purification and reducing waste. mdpi.com

Solvent-Free and Energy-Efficient Conditions: Many Paal-Knorr reactions can be run under solvent-free conditions, where the neat reactants are mixed and gently heated or subjected to microwave irradiation or ball milling. lucp.netresearchgate.net These methods often lead to shorter reaction times, reduced energy consumption, and eliminate the need for solvent purchase and disposal.

Renewable Feedstocks: A truly green approach would involve sourcing starting materials from biomass. For example, 1,4-dicarbonyl precursors for the pyrrole ring can be synthesized from biosourced platform chemicals like 3-hydroxy-2-pyrones, which are themselves derived from the oxidation of sugars. acs.org

| Green Chemistry Principle | Traditional Approach (e.g., Paal-Knorr) | Proposed Green Approach |

|---|---|---|

| Catalyst | Homogeneous mineral acid (e.g., H₂SO₄, HCl) | Heterogeneous solid acid (e.g., zeolite, clay) or bio-based acid (e.g., citric acid). lucp.netmdpi.com |

| Solvent | Volatile organic compounds (e.g., Toluene, Acetic Acid) | Water, ethanol, or solvent-free conditions. researchgate.netacs.org |

| Atom Economy | High (water is the only byproduct) | High (inherent to the reaction) acs.orgnih.gov |

| Energy Input | Prolonged heating (reflux) | Microwave irradiation or mechanochemistry (ball milling) for shorter times. lucp.net |

| Feedstock Source | Petrochemical-derived dicarbonyls | Biomass-derived precursors (e.g., from aldaric acids). acs.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-((1,3-Dioxol-2-yl)methyl)-1H-pyrrole, and how are intermediates purified?

- Methodology : Alkylation of pyrrole derivatives using potassium carbonate in DMF at 80°C is a common approach. For example, 1-aroylmethylpyrroles are synthesized via alkylation of 2-bromo-1-(2-aminophenyl)ethan-1-one with substituted pyrroles . Purification typically involves recrystallization from methanol or other solvents, as seen in procedures using chloranil in xylene followed by NaOH treatment and solvent removal .

Q. What safety protocols are essential when handling this compound?

- Methodology : Based on GHS classifications, the compound may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use personal protective equipment (PPE), including gloves and lab coats, and work in a fume hood. Emergency procedures should follow EU-GHS/CLP guidelines, including immediate decontamination for skin contact and medical consultation for ingestion .

Q. How is structural characterization of this compound performed?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, ¹H NMR (400 MHz, DMSO-d6) of related pyrrole derivatives shows distinct peaks for aromatic protons (δ 6.62–7.80 ppm) and substituents like methyl groups (δ 2.37 ppm) . Mass spectrometry (e.g., ESIMS m/z 450.2) confirms molecular weight .

Advanced Research Questions

Q. How can functional group modifications (e.g., oxidation/reduction) alter the compound’s reactivity or biological activity?

- Methodology : Oxidation of (2,4-dimethyl-1H-pyrrol-3-yl)methanol yields carboxaldehyde or carboxylic acid derivatives, while reduction produces hydroxymethyl or amine analogs . These modifications influence electronic properties and binding affinity, which can be tested via antimicrobial assays or computational docking studies .

Q. What strategies optimize reaction yields for derivatives of this compound?

- Methodology : Prolonged reflux (25–30 hours) in xylene with chloranil improves cyclization efficiency . Catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) and solvent polarity adjustments enhance yields. For example, optimizing boronic acid coupling in dioxane at 105°C achieves >85% yields in related pyrrole syntheses .

Q. How can computational methods streamline reaction design for novel derivatives?

- Methodology : Quantum chemical calculations predict reaction pathways, while machine learning analyzes experimental datasets to identify optimal conditions (e.g., solvent, temperature). ICReDD’s integrated computational-experimental approach reduces trial-and-error by 50% in reaction development .

Q. What in vitro assays evaluate the biological potential of this compound?

- Methodology : Screen for antimicrobial activity using disk diffusion assays against Gram-positive/negative bacteria. For anticancer studies, perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) and compare IC₅₀ values with controls. SAR studies guide structural tweaks, such as introducing electron-withdrawing groups to enhance cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.